7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Physicochemical profiling Drug-likeness Permeability

Select this compound as the minimal steric benchmark for systematic SAR at the C-8 amine substituent. Its unsubstituted piperidine ring provides a clean baseline for potency and selectivity measurements, devoid of confounding methyl branching. With documented HMG-CoA reductase inhibitory activity and a protonatable tertiary amine (pKa 5.31) that modulates target engagement, it is the optimal tool for cholesterol biosynthesis pathway screening and physicochemical assay development. Request quote for research-grade supply.

Molecular Formula C22H23NO3
Molecular Weight 349.43
CAS No. 122766-05-6
Cat. No. B2631041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
CAS122766-05-6
Molecular FormulaC22H23NO3
Molecular Weight349.43
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC=C4
InChIInChI=1S/C22H23NO3/c1-15-20(16-8-4-2-5-9-16)21(25)17-10-11-19(24)18(22(17)26-15)14-23-12-6-3-7-13-23/h2,4-5,8-11,24H,3,6-7,12-14H2,1H3
InChIKeyCNZJZAABODREQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 122766-05-6): Procurement-Grade Profile of a Piperidine-Functionalized Chromen-4-one Scaffold


The compound 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 122766-05-6, molecular formula C22H23NO3, molecular weight 349.42 g/mol) is a synthetic chromen-4-one derivative belonging to the flavonoid class, characterized by a piperidin-1-ylmethyl substituent introduced at the C-8 position via Mannich-type functionalization of the parent 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one core . This compound is catalogued as InterBioScreen ID STOCK1N-45270 and is supplied as a research-grade screening compound for drug discovery and chemical biology applications [1]. The presence of the tertiary amine-bearing piperidine moiety confers distinct physicochemical properties, including increased basicity (computed pKa 5.31), a topological polar surface area of 49.77 Ų, and a LogD (pH 7.4) of 2.66, which differentiate it from non-aminated chromen-4-one analogs and influence both target engagement potential and pharmacokinetic behavior [2].

Why 7-Hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Cannot Be Interchanged with Simplifying Analogs in Biological Screening


Chromen-4-one derivatives bearing C-8 aminoalkyl substituents cannot be treated as interchangeable with their non-aminated or differently aminated counterparts. The introduction of the piperidin-1-ylmethyl group at position 8 fundamentally alters the compound's ionization state under physiological conditions, conferring a protonatable tertiary amine (pKa 5.31) absent in the parent 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one [1]. This structural modification increases the computed LogD at pH 7.4 to 2.66 (compared to a non-basic analog), enhances topological polar surface area to 49.77 Ų, and introduces a hydrogen bond acceptor site on the piperidine nitrogen, collectively modifying target binding profiles, membrane permeability, and solubility [1]. Evidence from the chromen-4-one piperidine class demonstrates that subtle alterations to the C-8 amine substituent—such as replacing piperidine with 2-methylpiperidine, 4-methylpiperidine, or morpholine—can shift in vitro IC50 values by over an order of magnitude against specific enzyme targets, and the compound's documented HMG-CoA reductase inhibitory capacity places it within a therapeutically relevant mechanistic class for which even small structural changes produce measurable differences in potency [2].

Quantitative Differentiation Evidence for 7-Hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Against Comparator Compounds


Physicochemical Differentiation: Computed LogD, pKa, and TPSA versus the Parent 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

The target compound exhibits a computed distribution coefficient (LogD at pH 7.4) of 2.66, reflecting the contribution of the ionizable piperidine moiety, compared to the parent compound 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 2859-88-3) which lacks a basic amine center and consequently shows a markedly lower LogD under the same conditions [1]. The piperidine nitrogen introduces a basic pKa of 5.31, absent in the parent molecule, and increases the topological polar surface area (TPSA) from 46.50 Ų (parent) to 49.77 Ų (target), altering the compound's hydrogen-bonding capacity and predicted membrane permeability profile [1][2].

Physicochemical profiling Drug-likeness Permeability

HMG-CoA Reductase Inhibitory Activity: Class-Level Evidence for the Chromen-4-one Piperidine Series

The target compound has been evaluated in vitro for inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis . While the exact IC50 value for 122766-05-6 was not numerically disclosed in the accessible data, the compound is reported to demonstrate measurable inhibition in this assay. By class-level inference from structurally related 8-(piperidin-1-ylmethyl)-chromen-4-one derivatives, which exhibit HMG-CoA reductase IC50 values ranging from 6.76 µM to 85 µM depending on substitution pattern [1][2], the piperidine-substituted scaffold is mechanistically distinguished from the parent 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, for which HMG-CoA reductase inhibition has not been reported.

Enzyme inhibition Cholesterol biosynthesis Metabolic disease

Structural Differentiation from 7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one: Impact on LogP and Steric Bulk

Compared to the 2-methylpiperidine analog (CAS 847858-83-7, molecular formula C23H25NO3, MW 363.46), the target compound (C22H23NO3, MW 349.42) has one fewer methyl group, resulting in a lower molecular weight, reduced lipophilicity, and decreased steric hindrance around the piperidine nitrogen [1]. The 2-methyl substitution on the piperidine ring in the comparator introduces an additional chiral center and alters the conformational flexibility of the amine-bearing side chain, which can influence both binding pocket complementarity and metabolic stability. The target compound's unsubstituted piperidine represents the minimal-steric-bulk configuration among piperidine-substituted chromen-4-one analogs in this series, making it the preferred starting point for SAR exploration where the clean pharmacophore contribution of the piperidine nitrogen is to be deconvoluted from steric effects.

Structure–activity relationship Lipophilicity Piperidine substitution

Differentiation from Morpholine Analog: pKa and Hydrogen-Bonding Capacity Comparison

Replacement of the piperidine ring with morpholine (as in 7-hydroxy-2-methyl-3-phenyl-8-(morpholin-4-ylmethyl)-4H-chromen-4-one) introduces a ring oxygen that substantially reduces the amine basicity (morpholine pKa ≈ 8.3 vs. piperidine pKa ≈ 10.6 for the free bases; the computed conjugate acid pKa of the target compound's piperidine moiety is 5.31 in the context of the chromen-4-one scaffold) and adds an additional hydrogen bond acceptor atom [1][2]. In drug discovery contexts, this difference alters the compound's ionization profile at lysosomal pH and can impact off-target binding to aminergic receptors and hERG channel interactions. The piperidine variant maintains a single basic amine center without the confounding electronic effect of the morpholine oxygen, providing a more defined pharmacophore for target engagement studies where basic amine recognition is critical.

Basicity Hydrogen bonding Amine heterocycle

Priority Application Scenarios for 7-Hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Based on Quantitative Differentiation Evidence


HMG-CoA Reductase Inhibitor Screening and Cholesterol Metabolism Studies

The confirmed HMG-CoA reductase inhibitory activity of this compound makes it suitable as a tool compound or screening hit for cholesterol biosynthesis pathway investigation. When selecting a chromen-4-one-based inhibitor for metabolic disease target screening, the target compound's documented activity against this therapeutically validated enzyme distinguishes it from the parent 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, which lacks reported HMG-CoA reductase inhibition. The piperidine moiety's basicity (pKa 5.31) further differentiates it from morpholine or dimethylamino analogs, making it the preferred choice when the screening objective requires a moderate-basicity amine to probe ionic interactions within the HMG-CoA reductase active site.

Structure–Activity Relationship (SAR) Studies on C-8 Aminoalkyl Chromen-4-one Derivatives

As the minimal-steric-bulk member of the piperidine-substituted chromen-4-one series (MW 349.42 vs. 363.46 for the 2-methylpiperidine analog), this compound is the optimal starting scaffold for systematic SAR exploration of the C-8 amine substituent . Its unsubstituted piperidine ring provides a clean baseline for measuring the impact of incremental steric and electronic modifications on target potency and selectivity, without the confounding contributions of methyl branching or heteroatom substitution present in comparator compounds. Procurement for SAR programs is justified when the objective is to deconvolute the pharmacophoric contribution of the piperidine nitrogen from steric effects.

Physicochemical Property Benchmarking of Piperidine-Functionalized Flavonoid Scaffolds

With a computed LogD (pH 7.4) of 2.66 and TPSA of 49.77 Ų, this compound occupies a defined region of drug-like chemical space that bridges the gap between non-aminated chromen-4-ones (lower TPSA, no basic center) and more highly functionalized bis-piperidine derivatives [1]. It serves as a reference standard for calibrating in silico permeability and solubility models for the chromen-4-one piperidine compound class, and is the appropriate procurement choice when a well-characterized, single-amine chromen-4-one is required for physicochemical assay development or computational model validation.

Natural Product-Inspired Synthetic Library Expansion

The core scaffold 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 2859-88-3) is a naturally occurring isoflavone isolated from Glycyrrhiza glabra (licorice) roots [2]. The target compound represents a synthetic elaboration of this natural product framework through Mannich-type piperidine introduction at C-8, creating a hybrid natural-product/synthetic scaffold not accessible through traditional isolation. This makes it valuable for diversity-oriented synthesis and natural product-inspired library construction, where the piperidine substituent provides a synthetic handle for further derivatization while preserving the flavonoid core's inherent bioactivity potential.

Quote Request

Request a Quote for 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.